Afobazol HCl is an anxiolytic drug.
Fabomotizole (hydrochloride)
CAS No.: 173352-39-1
Cat. No.: VC0517427
Molecular Formula: C15H22ClN3O2S
Molecular Weight: 343.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 173352-39-1 |
---|---|
Molecular Formula | C15H22ClN3O2S |
Molecular Weight | 343.9 g/mol |
IUPAC Name | 4-[2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine;hydrochloride |
Standard InChI | InChI=1S/C15H21N3O2S.ClH/c1-2-20-12-3-4-13-14(11-12)17-15(16-13)21-10-7-18-5-8-19-9-6-18;/h3-4,11H,2,5-10H2,1H3,(H,16,17);1H |
Standard InChI Key | MYSRFAUFQZYTOV-UHFFFAOYSA-N |
SMILES | CCOC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3.Cl |
Canonical SMILES | CCOC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3.Cl |
Appearance | Solid powder |
Introduction
Chemical and Pharmacological Profile
Structural Characteristics
Fabomotizole hydrochloride (IUPAC name: 5-ethoxy-2-[2-(morpholino)-ethylthio]benzimidazole dihydrochloride) is a synthetic compound with the molecular formula and a molar mass of 380.333 g/mol . Its chemical structure includes a benzimidazole core substituted with ethoxy and morpholinoethylthio groups, contributing to its affinity for sigma-1 receptors and GABAergic systems . The compound is achiral, with no defined stereocenters, and exhibits a bioavailability of 43.64% due to significant first-pass metabolism .
Table 1: Key Pharmacokinetic Parameters of Fabomotizole Hydrochloride
Parameter | Value |
---|---|
Bioavailability | 43.64% |
Time to Peak Plasma (Tmax) | 0.85 ± 0.13 hours |
Half-life (t₁/₂) | 0.82 ± 0.54 hours |
Metabolism | Hepatic (extensive) |
Primary Excretion Route | Renal |
Mechanisms of Action
Fabomotizole’s anxiolytic and neuroprotective effects arise from a multifaceted mechanism involving several receptor systems:
Sigma-1 Receptor Agonism
The drug exhibits high affinity for sigma-1 receptors, chaperone proteins implicated in neuroprotection and cellular stress response. Activation of sigma-1 receptors enhances neurotrophic factor release, including nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), which promote neuronal survival and plasticity . In a Parkinson’s disease model, deferred administration of fabomotizole restored striatal dopamine levels and improved motor function, effects blocked by the sigma-1 antagonist BD-1047 .
GABAergic Modulation
Fabomotizole potentiates GABA receptor activity without direct binding, distinguishing it from benzodiazepines. This indirect modulation contributes to its anxiolytic effects while avoiding sedation . Experimental models of cerebral ischemia demonstrate that fabomotizole enhances GABAergic neurotransmission, increasing cerebral blood flow and reducing infarct size .
Monoamine Oxidase Inhibition
Reversible inhibition of monoamine oxidase A (MAO-A) elevates synaptic serotonin and norepinephrine levels, potentially augmenting its antidepressant and anxiolytic properties . This mechanism is distinct from irreversible MAO inhibitors, minimizing the risk of dietary tyramine interactions.
Clinical Applications
Approved Indications
In Russia, fabomotizole is approved for :
-
Generalized anxiety disorders
-
Neurasthenia (fatigue, irritability, sleep disturbances)
-
Adaptation disorders in patients with somatic conditions (e.g., asthma, hypertension)
-
Alleviation of nicotine withdrawal symptoms
The standard dosage is 10 mg three times daily, with a maximum studied dose of 60 mg/day .
Preclinical Research Findings
Neuroprotection in Cerebral Ischemia
In rats with permanent middle cerebral artery occlusion, fabomotizole:
-
Reduced infarct volume from 28.3 ± 2.1 mm³ to 16.7 ± 1.8 mm³
-
Normalized hippocampal levels of HSP70, a stress-response protein
Table 2: Effects of Fabomotizole in Ischemic Stroke Models
Parameter | Control Group | Fabomotizole Group |
---|---|---|
Infarct Volume (mm³) | 28.3 ± 2.1 | 16.7 ± 1.8* |
Cerebral Blood Flow Increase | 12% | 30%* |
Glutamate Levels (µM) | 18.9 ± 1.2 | 9.4 ± 0.8* |
* vs. control |
Antiarrhythmic Activity
In a combined cerebrovascular and coronary disease model, fabomotizole:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume